
2,3-Dimethylnon-4-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylnon-4-en-3-ol is an organic compound that belongs to the class of alcohols It is characterized by a nonane backbone with a double bond at the fourth position and methyl groups at the second and third positions
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylnon-4-en-3-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,5-dimethylhexanal with an isopropyl magnesium halide can yield the desired alcohol . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0 to 10°C .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of related compounds. For example, 2,5,7-trimethyl-4-octen-3-ol can be hydrogenated using catalysts such as Raney nickel or palladium on carbon . These processes are conducted at room temperature or slightly elevated temperatures in solvents like ethyl acetate or ethanol.
化学反应分析
Types of Reactions
2,3-Dimethylnon-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
2,3-Dimethylnon-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
作用机制
The mechanism of action of 2,3-Dimethylnon-4-en-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylnonane-8-ol
- 2,5,7-Trimethyloctane-3-ol
Comparison
2,3-Dimethylnon-4-en-3-ol is unique due to the presence of a double bond at the fourth position, which imparts different chemical reactivity compared to its saturated counterparts. The methyl groups at the second and third positions also influence its steric and electronic properties, making it distinct from other similar compounds .
属性
CAS 编号 |
89990-89-6 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
2,3-dimethylnon-4-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-9-11(4,12)10(2)3/h8-10,12H,5-7H2,1-4H3 |
InChI 键 |
GGYPKCPPCDHMRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC(C)(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


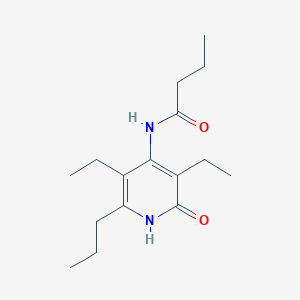
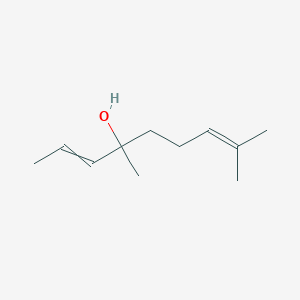

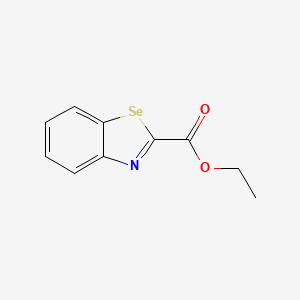
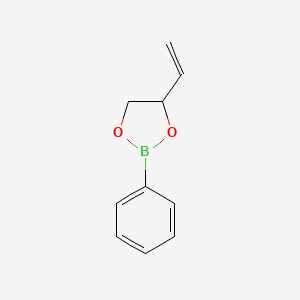

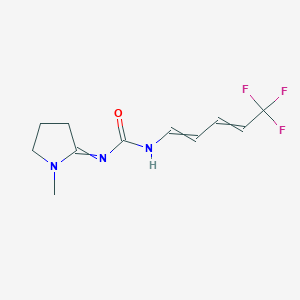
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

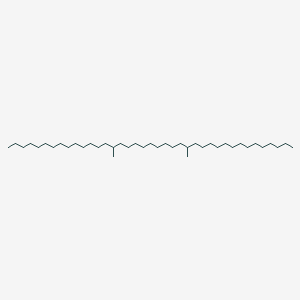
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
